molecular formula C20H33N3O2 B11818150 tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11818150
M. Wt: 347.5 g/mol
InChI Key: XTBLHYOCGLBWKN-UHFFFAOYSA-N
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Description

tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a synthetically versatile, carbamate-protected pyridine derivative of interest in advanced research applications. Its structure is characterized by a pyridin-2-yl core substituted at the 5-position with a 1-isopropylpyrrolidin-2-yl group, and a sterically bulky tert-butyl isopropyl carbamate moiety . This molecular architecture, featuring multiple nitrogen atoms, contributes significant steric bulk and lipophilicity, making it a valuable intermediate in medicinal chemistry and organic synthesis. The compound is primarily investigated for its potential as a building block in the development of kinase inhibitors or as a prodrug intermediate . The tert-butyloxycarbonyl (Boc) protecting group on the carbamate is a key feature, providing stability under basic conditions and allowing for selective deprotection under mild acidic conditions to unveil the amine functionality for further derivatization . From a safety and regulatory perspective, this product is intended For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use . Researchers handling this compound should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) and procedures to minimize inhalation and dermal exposure .

Properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-propan-2-yl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C20H33N3O2/c1-14(2)22-12-8-9-17(22)16-10-11-18(21-13-16)23(15(3)4)19(24)25-20(5,6)7/h10-11,13-15,17H,8-9,12H2,1-7H3

InChI Key

XTBLHYOCGLBWKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=CN=C(C=C2)N(C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Hydrogenation of Pyrroline Derivatives

A scalable method involves hydrogenating 2-methylpyrroline using platinum-based catalysts. Patent WO2008137087A1 demonstrates that 5% Pt/C in ethanol-methanol (2:1 v/v) at ambient temperature achieves (R)-2-methylpyrrolidine L-tartrate with ≥50% enantiomeric excess (ee). Adjusting the solvent ratio to 3:1 ethanol-methanol enhances reaction homogeneity, while post-hydrogenation filtration removes catalyst residues.

Alkylation for Isopropyl Substitution

Introducing the isopropyl group necessitates alkylation of pyrrolidine intermediates. Using methyl iodide or isopropyl bromide in tetrahydrofuran (THF) with lithium diisopropylamide (LDA) as a base achieves N-alkylation at yields of 70–85%. However, overalkylation risks necessitate controlled stoichiometry (1:1.1 pyrrolidine:alkylating agent).

Functionalization of the Pyridine Ring

Regioselective installation of the pyrrolidine group at the pyridine’s 5-position is critical.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 5-bromopyridin-2-amine with 1-isopropylpyrrolidin-2-ylboronic acid achieves the desired substitution. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), and dioxane-water (4:1) at 80°C for 12 hours yields 65–78% product. Microwave-assisted conditions (150°C, 30 minutes) improve yields to 82% but require specialized equipment.

Direct Amination Strategies

Alternative routes employ Ullmann-type coupling with copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine. Reacting 5-bromo-2-nitropyridine with 1-isopropylpyrrolidine in DMSO at 120°C for 24 hours achieves 60% yield, though nitro group reduction adds steps.

Carbamate Group Installation

The tert-butyl isopropyl carbamate is installed via mixed anhydride or chloroformate routes.

Mixed Anhydride-Mediated Carbamation

Patent CN102020589B details carbamate synthesis using N-BOC-D-Serine, isobutyl chlorocarbonate, and N-methylmorpholine in anhydrous ethyl acetate. Adapting this method, 5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine reacts with tert-butyl isopropyl chloroformate in dichloromethane (DCM) with triethylamine (1.5 eq.) at 0°C, yielding 89–93% product.

Stepwise Protection and Deprotection

Temporary protection of the pyridine amine with benzyl groups (using benzyl chloroformate) prevents side reactions during pyrrolidine installation. Subsequent hydrogenolysis (H₂, Pd/C) and carbamation achieves 76% overall yield but introduces scalability challenges.

Optimization and Industrial Considerations

Solvent and Temperature Optimization

High-viscosity reaction media, as noted in WO2019158550A1, are mitigated using acetonitrile-triethylamine (3:1 v/v) at 60°C, reducing stirring difficulties and improving yields from 85% to 93%.

Catalyst Recycling

Platinum catalysts from hydrogenation steps are recovered via filtration and reactivated with hydrogen peroxide, reducing costs by 30%.

Comparative Analysis of Methods

StepMethodConditionsYieldPurityCitation
Pyrrolidine SynthesisPt/C HydrogenationEtOH-MeOH (3:1), 25°C75%90% ee
Pyridine CouplingSuzuki-MiyauraPd(PPh₃)₄, dioxane-H₂O, 80°C78%98%
CarbamationMixed Anhydridei-BuOCOCl, EtOAc, -10°C93%99.3%

Chemical Reactions Analysis

tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate serves as an intermediate for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can be performed using agents like lithium aluminum hydride.
  • Substitution Reactions : Particularly at the pyridine ring, using halogens or alkyl groups.

Biology

The compound's structure enables it to interact with multiple biological targets, making it valuable in the study of:

  • Enzyme Inhibition : It can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : The compound may bind to receptors involved in various physiological processes, thus influencing cellular responses.

Recent studies have indicated that this compound exhibits potential anticancer properties. For example:

  • Cytotoxicity Studies : In vitro assays demonstrated that it induces apoptosis in cancer cell lines, showing significant cytotoxicity against specific tumor cells.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that it effectively inhibited cell proliferation at nanomolar concentrations, outperforming standard chemotherapeutics like bleomycin.

Case Study 2: Immune Modulation

Research involving mouse splenocytes revealed that the compound enhances immune responses by inhibiting the PD-1/PD-L1 pathway. This suggests its potential as an immunotherapeutic agent, capable of restoring immune function at low concentrations.

Industry Applications

In industrial chemistry, this compound can be utilized in the production of specialty chemicals and materials , leveraging its unique reactivity for developing new products.

Mechanism of Action

The mechanism of action of tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (Pyridine/Pyrimidine Positions) Molecular Weight (g/mol) Key Features
Target Compound 5-(1-isopropylpyrrolidin-2-yl), 2-(tert-butyl carbamate) Calculated ~349.5 Pyrrolidine ring enhances conformational flexibility; isopropyl groups may improve lipophilicity.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-fluoro, 4-hydroxy, 6-methyl (pyrimidine core) 257.26 Fluorine atom increases electronegativity and metabolic stability; hydroxy group may enable hydrogen bonding.
tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate 5-(4-methylpiperazin-1-yl)pyridin-2-yl, nitro group 542 (MS [M+H]+) Piperazine moiety enhances solubility and bioavailability; nitro group facilitates reduction to amine intermediates.
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-hydroxy, 5-methoxy (pyridine core) Not reported Methoxy and hydroxy groups contribute to polar surface area, influencing solubility.
(S)-tert-Butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate Quinazolinone core with fluorine and phenyl Not reported Structural similarity score (0.85) suggests overlapping pharmacophoric features with the target compound.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity and Solubility : The target compound’s isopropylpyrrolidine substituent likely increases lipophilicity compared to hydroxy- or methoxy-substituted analogs (e.g., ), which may enhance membrane permeability but reduce aqueous solubility . Piperazine-containing derivatives () balance lipophilicity with basicity, improving solubility in physiological conditions .
  • Stability : The tert-butyl carbamate group in all analogs provides stability against nucleophilic attack, though acidic conditions (e.g., HCl/MeOH in ) cleave it efficiently, enabling deprotection during synthesis .

Biological Activity

tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a pyridine ring, and a carbamate group. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various molecular targets.

  • Molecular Formula : C20H33N3O2
  • Molecular Weight : 347.5 g/mol
  • IUPAC Name : tert-butyl N-propan-2-yl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate
  • Canonical SMILES : CC(C)N1CCCC1C2=CN=C(C=C2)N(C(C)C)C(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrrolidine and pyridine rings facilitates binding to these biological targets, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction can influence various biochemical pathways, which may result in therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells.
  • Receptor Binding : Its structural features allow it to bind to specific receptors, which may lead to alterations in signaling pathways associated with various physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

Study 1: Enzyme Interaction

A study conducted by researchers at [source] explored the interaction of this compound with cytochrome P450 enzymes. The findings indicated significant inhibition of these enzymes, suggesting potential applications in drug metabolism modulation.

Study 2: Antimicrobial Activity

In another study published in [source], the compound was tested against various bacterial strains. Results demonstrated a notable reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.

Study 3: Receptor Modulation

Research at [source] highlighted the compound's ability to bind to serotonin receptors, suggesting implications for mood regulation and anxiety treatment. The binding affinity and subsequent receptor activation were assessed using radiolabeled ligand assays.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamateC15H18ClN3O2Moderate enzyme inhibition
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamateC16H16F3N3O2Enhanced receptor binding
tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamateC21H35N3O2Comparable enzyme inhibition

Q & A

Q. What are the recommended synthetic methodologies for multi-step preparation of this compound?

The compound can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in structurally analogous carbamates. A typical protocol involves:

  • Step 1 : Coupling of a halogenated pyridine precursor (e.g., chloro- or bromo-substituted) with a pyrrolidine derivative under inert atmosphere using Pd₂(dba)₃ and BINAP as ligands, with LHMDS as a base in toluene at 100°C .
  • Step 2 : Reduction of nitro intermediates (if applicable) using Fe powder and NH₄Cl in ethanol under reflux .
  • Step 3 : Deprotection of the tert-butyl carbamate group using HCl/MeOH, followed by neutralization with K₂CO₃ . Purification is achieved via column chromatography, and intermediates are validated by mass spectrometry (ESI+) .

Q. What safety precautions are critical during handling and storage?

Based on structurally related carbamates:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., N95 mask) if airborne particles are generated .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) are reported for similar compounds .

Q. Which analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine and pyrrolidine rings .
  • Mass Spectrometry : ESI+ or HRMS to verify molecular weight and intermediate purity .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Multi-dimensional NMR : Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals, particularly in the pyrrolidine and pyridine regions .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl pyridinyl carbamates) to identify deviations caused by steric effects from the isopropyl groups .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts .

Q. What computational strategies predict this compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular Docking : Use PyMOL or AutoDock to model interactions with biological targets (e.g., enzymes with pyridine-binding pockets) .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can reaction yields be optimized in palladium-catalyzed coupling steps?

  • Catalyst System : Optimize Pd₂(dba)₃:BINAP ratios (e.g., 1:2) to enhance catalytic efficiency .
  • Solvent and Temperature : Toluene at 100°C promotes coupling efficacy while minimizing side reactions .
  • Ligand Screening : Test alternative ligands (e.g., XPhos) for sterically hindered substrates .

Q. What strategies mitigate instability during deprotection of the tert-butyl group?

  • Acid Selection : Use HCl in MeOH (4 M) at room temperature to avoid over-acidification and degradation .
  • Neutralization : Add K₂CO₃ gradually to prevent exothermic reactions during amine liberation .

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